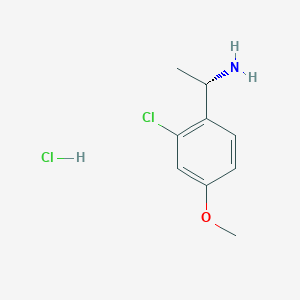

![molecular formula C10H9F3OS B6163934 1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one CAS No. 178462-92-5](/img/no-structure.png)

1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-(Methylsulfanyl)-4-(trifluoromethyl)phenyl)ethan-1-one, also known as 1-methylsulfanyl-4-trifluoromethylbenzene (MSTFB), is an important organic compound with a wide range of applications in scientific research. It is a colorless, volatile liquid with a mild odor and is easily soluble in organic solvents. MSTFB is used in a variety of fields, including synthetic organic chemistry, medicinal chemistry, and pharmaceutical chemistry. In addition, it is used in the production of pharmaceuticals and other chemical compounds.

Mécanisme D'action

MSTFB is a versatile reagent with a variety of mechanisms of action. It is a strong nucleophile and can react with electrophiles such as carbonyl compounds, carboxylic acids, and nitriles. It can also react with electrophilic aromatic compounds, such as benzene and its derivatives, to form new compounds. In addition, it can act as a Lewis acid and can catalyze a variety of reactions, such as the Beckmann rearrangement, the aldol condensation, and the Claisen rearrangement.

Biochemical and Physiological Effects

MSTFB has been studied for its biochemical and physiological effects. In animal studies, it has been shown to have antifungal, antibacterial, and antineoplastic activity. It has also been shown to have anti-inflammatory, analgesic, and anti-nociceptive effects. In addition, it has been shown to inhibit the growth of tumors in mice and to have anti-tumor activity in vitro.

Avantages Et Limitations Des Expériences En Laboratoire

MSTFB is a useful reagent for a variety of laboratory experiments. It is easily synthesized, has a mild odor, and is soluble in most organic solvents. It is also relatively inexpensive and readily available. However, it is also toxic and should be handled with care. In addition, it is volatile and should be stored in a well-ventilated area.

Orientations Futures

MSTFB has a wide range of applications in scientific research and has the potential to be used in the development of new drugs and other chemical compounds. It can also be used in the synthesis of organometallic complexes and in the preparation of organosilicon compounds. In addition, it has potential applications in the synthesis of polymers, in the production of nanomaterials, and in the development of new catalysts. Finally, it has potential applications in the development of new materials for energy storage and conversion.

Méthodes De Synthèse

MSTFB can be synthesized by a variety of methods. The most common method involves the reaction of methyl sulfide and trifluoromethylbenzene in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction proceeds in two steps: first, the methyl sulfide reacts with the trifluoromethylbenzene to form an intermediate, which then reacts with the base to form the desired product. Other methods of synthesis include the reaction of methyl sulfide and trifluoromethylbenzene in the presence of a Lewis acid, such as aluminum chloride, and the reaction of methyl sulfide and trifluoromethylbenzene in the presence of a Grignard reagent.

Applications De Recherche Scientifique

MSTFB is widely used in scientific research. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and other specialty chemicals. It is also used in the synthesis of organometallic complexes and in the preparation of organosilicon compounds. In addition, it is used in the synthesis of medicinal compounds and in the production of synthetic dyes.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one involves the introduction of a methylsulfanyl group and a trifluoromethyl group onto a phenyl ring, followed by the addition of an ethanone group to the phenyl ring.", "Starting Materials": [ "4-bromo-2-(methylsulfanyl)phenol", "trifluoroacetic acid", "acetic anhydride", "sodium acetate", "ethyl acetate", "sodium borohydride", "acetic acid" ], "Reaction": [ "Step 1: 4-bromo-2-(methylsulfanyl)phenol is reacted with trifluoroacetic acid and acetic anhydride in the presence of sodium acetate and ethyl acetate to form 2-(methylsulfanyl)-4-(trifluoromethyl)phenyl acetate.", "Step 2: 2-(methylsulfanyl)-4-(trifluoromethyl)phenyl acetate is reduced with sodium borohydride in the presence of acetic acid to form 1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-ol.", "Step 3: 1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-ol is oxidized with a suitable oxidizing agent to form 1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one." ] } | |

Numéro CAS |

178462-92-5 |

Nom du produit |

1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one |

Formule moléculaire |

C10H9F3OS |

Poids moléculaire |

234.2 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.